molecular formula C7H6N4OS B1587771 1-(4-Hydroxyphenyl)-5-mercaptotetrazole CAS No. 52431-78-4

1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Cat. No.: B1587771
CAS No.: 52431-78-4
M. Wt: 194.22 g/mol
InChI Key: MOXZSKYLLSPATM-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-5-mercaptotetrazole is a chemical compound that features a phenolic hydroxyl group and a mercaptotetrazole moiety

Scientific Research Applications

1-(4-Hydroxyphenyl)-5-mercaptotetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or stabilizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole typically involves the reaction of 4-hydroxyphenylhydrazine with carbon disulfide and sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-5-mercaptotetrazole can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole involves its interaction with molecular targets through its hydroxyl and mercapto groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with specific receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylhydrazine: Shares the phenolic hydroxyl group but lacks the tetrazole ring.

    5-Mercaptotetrazole: Contains the mercaptotetrazole moiety but lacks the phenolic hydroxyl group.

    4-Hydroxyphenyl-1H-tetrazole: Similar structure but without the mercapto group.

Uniqueness

1-(4-Hydroxyphenyl)-5-mercaptotetrazole is unique due to the combination of the phenolic hydroxyl group and the mercaptotetrazole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXZSKYLLSPATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068754
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52431-78-4
Record name 1,2-Dihydro-1-(4-hydroxyphenyl)-5H-tetrazole-5-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52431-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052431784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-1-(p-hydroxyphenyl)-5H-tetrazole-5-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(4-Hydroxyphenyl)-5-mercaptotetrazole interact with metal ions?

A1: this compound (H2L) acts as a versatile ligand, coordinating with metal ions in various ways. It can act as a monodentate ligand, binding through either its sulfur or nitrogen atoms, or as a bidentate ligand, utilizing either two nitrogen atoms or a nitrogen and a sulfur atom for coordination [, ]. This flexibility allows it to form stable complexes with various metal ions, including Co(II), Mn(II), and Zn(II), as demonstrated by the formation of Co(HL)2(Py)2(H2O)2, [Mn(HL)2(H2O)4]·2H2O, Mn(HL)2(Phen)2, and [Zn(HL)2(Phen)2]·0.5H2O·1.5CH3OH []. The specific coordination mode (N or S) influences the final structure and properties of the resulting metal complexes.

Q2: What are the potential applications of this compound in material science?

A2: this compound exhibits promising potential as a leveler in the acid copper electroplating of microvias []. This is due to its ability to interact synergistically with other additives like polyethylene glycol (PEG), resulting in enhanced inhibition effects compared to similar compounds like 1-phenyltetrazole-5-thione []. This property is crucial for achieving uniform copper deposition and filling microvias efficiently, which is essential in microelectronics fabrication.

Q3: How do computational chemistry studies contribute to understanding this compound's behavior?

A3: Computational studies, including Frontier Molecular Orbital (FMO) and Electrostatic Potential (ESP) analysis, have been employed to understand the reactivity and binding affinity of this compound []. These calculations provide insights into the molecule's electron distribution and predict potential sites for electrophilic and nucleophilic attack. For example, these studies suggest that this compound exhibits a higher affinity for copper surfaces compared to 1-phenyltetrazole-5-thione, explaining its superior performance as a leveler in copper electroplating [].

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